4-Chloro-1-(2-chloro-3-fluorophenyl)-3,5-dimethyl-1H-pyrazole
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Overview
Description
4-Chloro-1-(2-chloro-3-fluorophenyl)-3,5-dimethyl-1H-pyrazole is a synthetic organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This specific compound is characterized by the presence of chloro and fluoro substituents on the phenyl ring, as well as chloro and methyl groups on the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-1-(2-chloro-3-fluorophenyl)-3,5-dimethyl-1H-pyrazole typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of a hydrazine derivative with a 1,3-diketone. For example, 2-chloro-3-fluoroacetophenone can react with hydrazine hydrate to form the corresponding pyrazole.
Introduction of chloro and methyl groups: The chloro and methyl substituents can be introduced through electrophilic substitution reactions. For instance, chlorination can be performed using thionyl chloride or phosphorus pentachloride, while methylation can be achieved using methyl iodide in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-1-(2-chloro-3-fluorophenyl)-3,5-dimethyl-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrazole oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially yielding reduced pyrazole derivatives.
Substitution: The chloro and fluoro substituents on the phenyl ring can be replaced through nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Pyrazole oxides.
Reduction: Reduced pyrazole derivatives.
Substitution: Substituted pyrazole derivatives with different functional groups.
Scientific Research Applications
4-Chloro-1-(2-chloro-3-fluorophenyl)-3,5-dimethyl-1H-pyrazole has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Chloro-1-(2-chloro-3-fluorophenyl)-3,5-dimethyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes or receptors: Inhibiting or activating specific enzymes or receptors involved in biological processes.
Modulating signaling pathways: Affecting cellular signaling pathways that regulate various physiological functions.
Interacting with DNA or RNA: Influencing gene expression and protein synthesis.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-1-(2-chlorophenyl)-3,5-dimethyl-1H-pyrazole: Lacks the fluoro substituent on the phenyl ring.
4-Chloro-1-(3-fluorophenyl)-3,5-dimethyl-1H-pyrazole: Lacks the chloro substituent on the phenyl ring.
4-Chloro-1-(2-chloro-3-fluorophenyl)-3-methyl-1H-pyrazole: Lacks one of the methyl groups on the pyrazole ring.
Uniqueness
4-Chloro-1-(2-chloro-3-fluorophenyl)-3,5-dimethyl-1H-pyrazole is unique due to the presence of both chloro and fluoro substituents on the phenyl ring, as well as the combination of chloro and methyl groups on the pyrazole ring
Properties
Molecular Formula |
C11H9Cl2FN2 |
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Molecular Weight |
259.10 g/mol |
IUPAC Name |
4-chloro-1-(2-chloro-3-fluorophenyl)-3,5-dimethylpyrazole |
InChI |
InChI=1S/C11H9Cl2FN2/c1-6-10(12)7(2)16(15-6)9-5-3-4-8(14)11(9)13/h3-5H,1-2H3 |
InChI Key |
KAWAJVMZNVWJCC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1C2=C(C(=CC=C2)F)Cl)C)Cl |
Origin of Product |
United States |
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